N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and HRMS, and single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not explicitly mentioned in the available literature .Scientific Research Applications
Antitubercular Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown potential in antitubercular applications. A study by Nayak et al. (2016) found that certain derivatives, including those with a chlorophenyl group, exhibited significant activity against Mycobacterium tuberculosis, without toxicity to normal cells, indicating their potential for further drug development in tuberculosis treatment (Nayak et al., 2016).
Antidiabetic Screening
Another area of research involving this compound is in antidiabetic applications. Lalpara et al. (2021) synthesized N-substituted derivatives of this compound and evaluated them for in vitro antidiabetic activity, demonstrating potential utility in the management of diabetes (Lalpara et al., 2021).
Fungicidal Activity
Research by Wang et al. (2006) explored the fungicidal properties of derivatives of this compound. They found that some of these compounds exhibited good fungicidal activity, which could be relevant in agricultural or pharmaceutical contexts (Wang et al., 2006).
Anticancer Evaluation
In the field of oncology, Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of certain derivatives against various cancer cell lines, finding moderate to excellent activity, which suggests potential applications in cancer therapy (Ravinaik et al., 2021).
Antibacterial Screening
Compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide have also been evaluated for antibacterial properties. Ghattas et al. (1982) synthesized derivatives and found them to be effective against both Gram-positive and Gram-negative bacteria, indicating potential use in antibacterial treatments (Ghattas et al., 1982).
Central Nervous System Depressant Activity
Research into the central nervous system effects of these compounds was conducted by Singh et al. (2012). They synthesized derivatives with potential CNS depressant activities, which could be relevant in the development of treatments for conditions like depression and anxiety (Singh et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBFZBSHCLIJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Citations
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